molecular formula C13H17N3O4 B2843721 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide CAS No. 2034588-44-6

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide

Cat. No.: B2843721
CAS No.: 2034588-44-6
M. Wt: 279.296
InChI Key: YMCNDTQTVMTVQQ-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidinone ring, an isoxazole ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone and isoxazole intermediates. The key steps include:

    Formation of Pyrrolidinone Intermediate: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

    Synthesis of Isoxazole Intermediate: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling Reaction: The final step involves coupling the pyrrolidinone and isoxazole intermediates with an acetamide group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or modulate the activity of enzymes involved in metabolic pathways.

    Interact with Receptors: Bind to cellular receptors, affecting signal transduction and cellular responses.

    Modulate Gene Expression: Influence the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide: can be compared with other compounds containing pyrrolidinone or isoxazole rings, such as:

Uniqueness

  • Structural Features : The combination of pyrrolidinone and isoxazole rings in a single molecule provides unique chemical properties and reactivity.
  • Biological Activity : The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-9-7-10(20-15-9)3-2-6-14-11(17)8-16-12(18)4-5-13(16)19/h7H,2-6,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCNDTQTVMTVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)CN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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